molecular formula C10H21Cl2N B1422952 1-(5-Chloropentyl)piperidine hydrochloride CAS No. 91976-94-2

1-(5-Chloropentyl)piperidine hydrochloride

Cat. No.: B1422952
CAS No.: 91976-94-2
M. Wt: 226.18 g/mol
InChI Key: QGNSAPOYVCDCFF-UHFFFAOYSA-N
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Description

1-(5-Chloropentyl)piperidine hydrochloride is an organic compound with the molecular formula C10H21Cl2N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorinated pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropentyl)piperidine hydrochloride can be synthesized through a multi-step process involving the reaction of piperidine with 1,5-dichloropentane. The synthesis typically involves the following steps:

    Alkylation Reaction: Piperidine is reacted with 1,5-dichloropentane in the presence of a base such as sodium hydride or potassium carbonate. This step results in the formation of 1-(5-chloropentyl)piperidine.

    Hydrochloride Formation: The free base form of 1-(5-chloropentyl)piperidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropentyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pentyl chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Reactions: Products include various substituted piperidines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dechlorinated piperidines and reduced ring structures.

Scientific Research Applications

1-(5-Chloropentyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 1-(5-chloropentyl)piperidine hydrochloride exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with receptors or enzymes, altering their activity. The specific pathways involved can vary based on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

1-(5-Chloropentyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    1-(3-Chloropropyl)piperidine: Similar structure but with a shorter chlorinated side chain.

    1-(4-Chlorobutyl)piperidine: Intermediate chain length between 1-(3-Chloropropyl)piperidine and 1-(5-Chloropentyl)piperidine.

    1-(6-Chlorohexyl)piperidine: Longer chlorinated side chain, potentially leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific chain length and the resulting chemical reactivity and biological interactions.

This comprehensive overview provides a detailed look at this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chloropentyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNSAPOYVCDCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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